Methyl 4-oxohex-5-ynoate
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Overview
Description
Methyl 4-oxohex-5-ynoate, also known as 5-Hexynoic acid, 4-oxo-, methyl ester, is an organic compound with the molecular formula C7H8O3 and a molecular weight of 140.14 g/mol . It is a yellow to colorless liquid with a boiling point of 61-62 °C at 0.2 Torr . This compound is of interest due to its unique structure, which includes both an alkyne and a ketone functional group.
Preparation Methods
Methyl 4-oxohex-5-ynoate can be synthesized through various synthetic routes. One common method involves the esterification of 5-Hexynoic acid with methanol in the presence of a strong acid catalyst . The reaction typically requires refluxing the mixture to achieve the desired ester product. Industrial production methods may involve continuous flow processes to optimize yield and purity.
Chemical Reactions Analysis
Methyl 4-oxohex-5-ynoate undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The alkyne group can participate in various substitution reactions, such as halogenation or hydrohalogenation.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Methyl 4-oxohex-5-ynoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of heterocyclic compounds.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving alkyne and ketone groups.
Medicine: Research into potential pharmaceutical applications includes its use as an intermediate in the synthesis of bioactive molecules.
Industry: It is utilized in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism by which Methyl 4-oxohex-5-ynoate exerts its effects involves interactions with various molecular targets. The alkyne group can participate in click chemistry reactions, forming stable triazole rings. The ketone group can undergo nucleophilic addition reactions, making it a versatile intermediate in organic synthesis. These interactions are crucial in pathways involving enzyme catalysis and molecular recognition.
Comparison with Similar Compounds
Methyl 4-oxohex-5-ynoate can be compared with other similar compounds such as:
Methyl 4-oxopentanoate: Lacks the alkyne group, making it less reactive in certain types of reactions.
Methyl 4-oxohept-5-ynoate: Has a longer carbon chain, which can affect its physical properties and reactivity.
The uniqueness of this compound lies in its combination of alkyne and ketone functional groups, providing a versatile platform for various chemical transformations.
Properties
CAS No. |
118622-32-5 |
---|---|
Molecular Formula |
C7H8O3 |
Molecular Weight |
140.14 g/mol |
IUPAC Name |
methyl 4-oxohex-5-ynoate |
InChI |
InChI=1S/C7H8O3/c1-3-6(8)4-5-7(9)10-2/h1H,4-5H2,2H3 |
InChI Key |
OUXJZOJDHRKONT-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCC(=O)C#C |
Origin of Product |
United States |
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